![molecular formula C10H10N2O2 B065328 1-Cyanoethyl 2-aminobenzoate CAS No. 174574-55-1](/img/structure/B65328.png)
1-Cyanoethyl 2-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanoethyl 2-aminobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CAAB and has been used in various studies related to biochemistry, pharmacology, and physiology.
Wirkmechanismus
The mechanism of action of 1-Cyanoethyl 2-aminobenzoate involves its ability to bind to proteins and other biomolecules. This compound has a high affinity for certain amino acid residues in proteins, which allows it to bind to specific sites on the protein surface. The binding of 1-Cyanoethyl 2-aminobenzoate to proteins can cause conformational changes in the protein structure, which can affect its function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyanoethyl 2-aminobenzoate depend on the specific research application. In general, this compound can be used to study the interactions between proteins and other biomolecules, which can provide insights into the structure and function of these molecules. Additionally, 1-Cyanoethyl 2-aminobenzoate has been used to study the role of lipids in cellular processes, which can provide insights into the mechanisms of disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Cyanoethyl 2-aminobenzoate in lab experiments include its high affinity for proteins and other biomolecules, its fluorescent properties, and its ability to cause conformational changes in protein structure. However, there are also limitations to using this compound, such as its potential toxicity and the need for careful handling and purification.
Zukünftige Richtungen
There are many future directions for research involving 1-Cyanoethyl 2-aminobenzoate. One potential area of research is the development of new fluorescent probes based on this compound, which could be used to study a wide range of biological processes. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop safer handling and purification methods. Finally, research is needed to investigate the potential therapeutic applications of 1-Cyanoethyl 2-aminobenzoate, such as its use in drug development or as a therapeutic agent for certain diseases.
Synthesemethoden
The synthesis of 1-Cyanoethyl 2-aminobenzoate involves the reaction of 2-aminobenzoic acid with acetic anhydride and sodium cyanide. This reaction results in the formation of the desired compound, which is then purified using various techniques such as recrystallization and chromatography. The purity of the compound is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Cyanoethyl 2-aminobenzoate has been used in various scientific research studies. It has been used as a fluorescent probe to study the binding of ligands to proteins. This compound has also been used to study the binding of drugs to proteins and to investigate the structure and function of enzymes. Additionally, 1-Cyanoethyl 2-aminobenzoate has been used to study the interaction of proteins with membranes and to investigate the role of lipids in cellular processes.
Eigenschaften
CAS-Nummer |
174574-55-1 |
---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1-cyanoethyl 2-aminobenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-7(6-11)14-10(13)8-4-2-3-5-9(8)12/h2-5,7H,12H2,1H3 |
InChI-Schlüssel |
YDQCEGDOSQCMKB-UHFFFAOYSA-N |
SMILES |
CC(C#N)OC(=O)C1=CC=CC=C1N |
Kanonische SMILES |
CC(C#N)OC(=O)C1=CC=CC=C1N |
Synonyme |
Propanenitrile, 2-[(2-aminobenzoyl)oxy]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.